molecular formula CHFN2 B14462100 Diazo(fluoro)methane CAS No. 65937-26-0

Diazo(fluoro)methane

Cat. No.: B14462100
CAS No.: 65937-26-0
M. Wt: 60.031 g/mol
InChI Key: PHTUOMUGZYONMG-UHFFFAOYSA-N
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Description

Diazo(fluoro)methane is a fluorinated diazo compound that has garnered significant interest in organic synthesis due to its unique reactivity and versatility. It is a member of the broader class of diazoalkanes, which are characterized by the presence of a diazo group (-N=N-) attached to an alkyl group. The incorporation of a fluorine atom into the diazoalkane structure imparts distinct chemical properties, making this compound a valuable reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazo(fluoro)methane typically involves the reaction of a fluorinated precursor with a diazo transfer reagent. One common method involves the reaction of fluoromethylamine with nitrous acid to form the corresponding diazonium salt, which is then treated with a base to generate this compound . Another approach involves the oxidation of fluorinated hydrazones using oxidizing agents such as iodosylbenzene .

Industrial Production Methods

While this compound is primarily synthesized on a laboratory scale due to its reactivity and potential hazards, advancements in continuous-flow chemistry have improved the safety and scalability of its production . Industrial production methods would likely involve similar synthetic routes but with enhanced safety protocols and equipment to handle the compound’s toxicity and explosiveness.

Chemical Reactions Analysis

Types of Reactions

Diazo(fluoro)methane undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The reactivity of diazo(fluoro)methane is primarily due to the formation of carbenes, highly reactive species that can insert into various chemical bonds. The diazo group (-N=N-) decomposes to release nitrogen gas, generating a carbene intermediate. This carbene can then react with a wide range of substrates, leading to the formation of new chemical bonds . The presence of the fluorine atom enhances the stability and reactivity of the carbene, making this compound a particularly useful reagent in organic synthesis .

Comparison with Similar Compounds

Properties

CAS No.

65937-26-0

Molecular Formula

CHFN2

Molecular Weight

60.031 g/mol

IUPAC Name

diazo(fluoro)methane

InChI

InChI=1S/CHFN2/c2-1-4-3/h1H

InChI Key

PHTUOMUGZYONMG-UHFFFAOYSA-N

Canonical SMILES

C(=[N+]=[N-])F

Origin of Product

United States

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